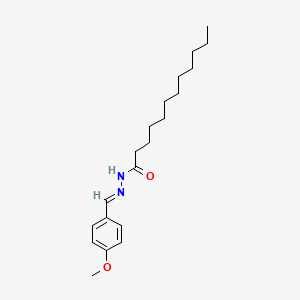![molecular formula C17H22N4O2 B11985420 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-[(E)-(2-ethoxyphenyl)methylidene]propanehydrazide](/img/structure/B11985420.png)
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-[(E)-(2-ethoxyphenyl)methylidene]propanehydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N’-[(E)-(2-ethoxyphenyl)methylidene]propanohydrazide is a complex organic compound that features a pyrazole ring substituted with dimethyl groups and an ethoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N’-[(E)-(2-ethoxyphenyl)methylidene]propanohydrazide typically involves the condensation of 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanohydrazide with 2-ethoxybenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N’-[(E)-(2-ethoxyphenyl)methylidene]propanohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrazole ring or the ethoxyphenyl group.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while reduction could produce hydrazine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N’-[(E)-(2-ethoxyphenyl)methylidene]propanohydrazide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It may be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity
Mecanismo De Acción
The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N’-[(E)-(2-ethoxyphenyl)methylidene]propanohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound’s pyrazole ring and hydrazide moiety can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity or receptor binding, leading to the observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
3-(3,5-dimethyl-1H-pyrazol-4-yl)propanohydrazide: A precursor in the synthesis of the target compound.
4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid: Another pyrazole derivative with different functional groups.
3,4-Dinitro-1-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine: A compound with a similar pyrazole core but different substituents
Uniqueness
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N’-[(E)-(2-ethoxyphenyl)methylidene]propanohydrazide is unique due to its combination of a pyrazole ring with dimethyl and ethoxyphenyl substituents. This structural arrangement imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propiedades
Fórmula molecular |
C17H22N4O2 |
|---|---|
Peso molecular |
314.4 g/mol |
Nombre IUPAC |
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(E)-(2-ethoxyphenyl)methylideneamino]propanamide |
InChI |
InChI=1S/C17H22N4O2/c1-4-23-16-8-6-5-7-14(16)11-18-21-17(22)10-9-15-12(2)19-20-13(15)3/h5-8,11H,4,9-10H2,1-3H3,(H,19,20)(H,21,22)/b18-11+ |
Clave InChI |
CNBUPHITVHZFCD-WOJGMQOQSA-N |
SMILES isomérico |
CCOC1=CC=CC=C1/C=N/NC(=O)CCC2=C(NN=C2C)C |
SMILES canónico |
CCOC1=CC=CC=C1C=NNC(=O)CCC2=C(NN=C2C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B11985342.png)
![2-{4-[(2-Bromo-benzoyl)-hydrazonomethyl]-phenoxy}-N-phenyl-acetamide](/img/structure/B11985343.png)
![N'-[(E)-(3-methoxyphenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11985347.png)
![[4-[(E)-[(4-methoxybenzoyl)hydrazinylidene]methyl]phenyl] benzoate](/img/structure/B11985355.png)



![2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]acetohydrazide](/img/structure/B11985372.png)
![methyl (2Z)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11985396.png)
![N-(4-{[(E)-(2-hydroxy-1-naphthyl)methylidene]amino}phenyl)acetamide](/img/structure/B11985400.png)
![(2E)-2-[(2E)-benzylidenehydrazinylidene]-5-(2-methylbenzyl)-1,3-thiazolidin-4-one](/img/structure/B11985405.png)
![3-chloro-N-(2,2,2-trichloro-1-{[(3-methylphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11985408.png)
![2-methoxy-4-[(E)-{2-[(3-nitrophenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-methoxybenzoate](/img/structure/B11985413.png)
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}acetohydrazide](/img/structure/B11985414.png)
